
1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene
Descripción general
Descripción
1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene, also known as 4-Bromophenyl methyl sulfone, is a chemical compound with a molecular formula of C7H7BrO2S . It is commonly used as a building block in organic synthesis and as a precursor for the production of various pharmaceuticals, agrochemicals, and other specialty chemicals .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene consists of a benzene ring substituted with a bromine atom and a 2-(methylsulfonyl)ethyl group . The molecular weight of this compound is 263.15 g/mol.Chemical Reactions Analysis
4-Bromophenyl methyl sulfone (1-bromo-4-(methylsulfonyl)benzene) can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .Aplicaciones Científicas De Investigación
Synthesis and Aromatization
1-Bromovinyl and vinyl methyl sulfones, including compounds like 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene, are used in 1,3-dipolar cycloaddition reactions. These reactions form ethyl esters of 4-methanesulfonyl-substituted cis-5-arylprolines. These compounds can convert into ethyl 5-aryl-1H-pyrrole-2-carboxylates, offering a pathway for synthesizing complex organic molecules (Petrov, Kalyazin, & Somov, 2021).
Thermodynamic Properties in Organic Solvents
Research on the solubility and thermodynamic properties of related compounds like 1-methyl-4-(methylsulfonyl)benzene provides insights into their behavior in various organic solvents. Understanding these properties is crucial for developing purification processes and other applications (Xu et al., 2016).
Catalysis in Organic Synthesis
Compounds similar to 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene are used as catalysts in organic synthesis. For instance, poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) is an effective catalyst for synthesizing 3-substituted indoles under solid-state conditions, indicating the potential catalytic applications of related bromo and sulfone compounds (Ghorbani‐Vaghei, Shahbazi, & Toghraei-Semiromi, 2014).
Solubility in Organic Media
The solubility of related compounds, such as 1-fluoro-4-(methylsulfonyl)benzene, in organic solvents like ethanol, ethyl acetate, and chloroform has been studied. This research is essential for understanding the dissolution and mixing properties of these substances in various media, which can inform their practical applications (Qian, Wang, & Chen, 2014).
Molecular Interactions and Properties
Investigations into molecular interactions and thermophysical properties of related compounds provide insights into their behavior in mixtures with other organic substances. This knowledge is crucial for applications in materials science and chemical engineering (Ramesh, 2021).
Antioxidant Activity
Research has also been conducted on bromophenols similar to 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene, investigating their antioxidant activities. Such studies are valuable for exploring the potential health and pharmaceutical applications of these compounds (Li, Li, Gloer, & Wang, 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that brominated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
Brominated compounds are known to participate in reactions such as free radical bromination and nucleophilic substitution . In the case of free radical bromination, a hydrogen atom is removed from the compound, forming a radical that can further react .
Biochemical Pathways
Brominated compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
Brominated compounds can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
1-bromo-4-(2-methylsulfonylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-13(11,12)7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZMLTGPVNAIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



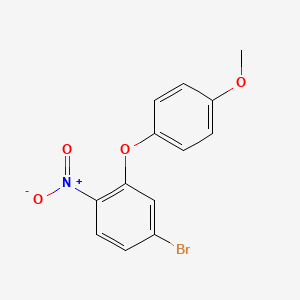

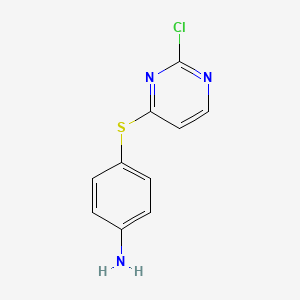
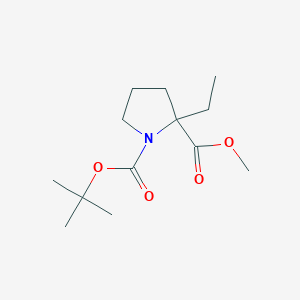
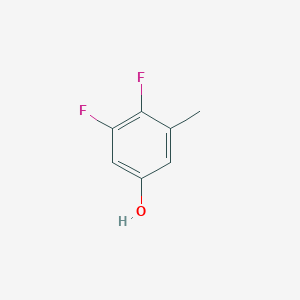

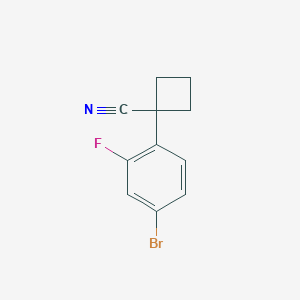



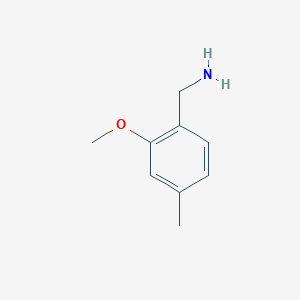

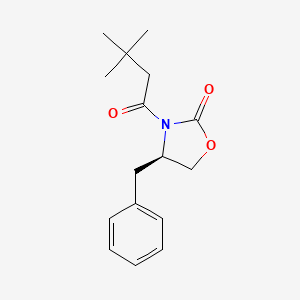
![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)